Piperidine, 1-ethyl-, 1-oxide
Description
Overview of Tertiary Amine N-Oxide Chemistry and Their Role in Organic Synthesis
Tertiary amine N-oxides are a class of organic compounds characterized by a coordinate covalent bond between a nitrogen atom and an oxygen atom, with the general formula R₃N⁺-O⁻. numberanalytics.com The nitrogen atom is bonded to three carbon-containing groups, making it a tertiary amine that has been oxidized. researchgate.net This N-O bond is highly polar, giving these compounds unique physical properties, such as high dipole moments, water solubility, and often a crystalline nature. researchgate.net
In the realm of organic synthesis, tertiary amine N-oxides are valuable reagents. They are frequently employed as mild, selective oxidizing agents. organic-chemistry.org A classic application is their use as co-oxidants in reactions catalyzed by transition metals, such as the osmium-catalyzed dihydroxylation of alkenes and ruthenium-catalyzed oxidations. organic-chemistry.org Beyond their role as oxidants, they are key intermediates in several important chemical transformations. These include the Cope elimination, a pyrolytic reaction that forms an alkene and a hydroxylamine (B1172632), and the Polonovski reaction, which converts N-oxides into iminium ions that can be further transformed. numberanalytics.comchemicalbook.com
The synthesis of tertiary amine N-oxides is most commonly achieved through the direct oxidation of the corresponding tertiary amine. researchgate.net Hydrogen peroxide is a widely used oxidant for this purpose, both in academic research and on an industrial scale, often in the presence of catalysts. numberanalytics.comchemistrysteps.com Other reagents like peroxy acids (e.g., m-CPBA) and specialized agents such as 2-sulfonyloxaziridines are also effective. numberanalytics.comorganic-chemistry.org
Academic Relevance of Piperidine (B6355638), 1-ethyl-, 1-oxide as a Model Compound for Mechanistic and Synthetic Studies
Piperidine, 1-ethyl-, 1-oxide, with its simple and well-defined cyclic aliphatic structure, represents an ideal model compound for investigating the fundamental reactivity of tertiary amine N-oxides. Its structure lacks the electronic complexities of aromatic or highly functionalized N-oxides, allowing researchers to study the core mechanistic pathways of reactions without confounding variables.
Mechanistic Studies: The compound is a quintessential substrate for studying the Cope elimination . This reaction is an intramolecular syn-elimination that proceeds through a five-membered cyclic transition state. chemistrysteps.comwikipedia.org When heated, the oxygen atom of the N-oxide acts as an internal base, abstracting a proton from a β-carbon of the ethyl group, leading to the formation of ethene and N-ethyl-N-hydroxypiperidine. masterorganicchemistry.com The fixed conformation of the piperidine ring and the simple ethyl group allow for clear-cut analysis of the stereochemical and electronic requirements of this reaction. Because the reaction mechanism is concerted, it is highly sensitive to solvent effects, with rate increases of up to a million-fold observed when moving from protic to aprotic solvents. organic-chemistry.orgchemicalbook.com
Similarly, it serves as a model for the Polonovski reaction . This reaction involves the treatment of a tertiary amine N-oxide with an activating agent like acetic anhydride (B1165640). numberanalytics.comsigmaaldrich.com This process transforms the N-oxide into an iminium ion intermediate, which is a valuable synthetic precursor for creating new carbon-carbon or carbon-heteroatom bonds. sigmaaldrich.com The reaction with this compound would lead to cleavage of one of the alkyl groups attached to the nitrogen. sigmaaldrich.com
Synthetic and Kinetic Studies: The structural similarity of the 1-ethylpiperidine (B146950) moiety to other cyclic amines makes its N-oxide relevant in broader kinetic studies. For instance, research on the oxidation of various piperazines (six-membered rings containing two nitrogen atoms) by oxidizing agents like bromamine-T has been conducted to understand the reaction kinetics and mechanism. chemicalbook.com A kinetic study of the oxidation of 1-ethylpiperazine (B41427) showed a first-order dependence on both the oxidant and the substrate. chemicalbook.com Such studies help elucidate how the electronic and steric environment of the nitrogen atom influences its reactivity, with this compound providing a fundamental benchmark.
Historical Context and Evolution of Research on Amine N-Oxides
The study of amine N-oxides dates back to the late 19th century. researchgate.net Much of the initial interest was sparked by the isolation of these compounds from natural sources. researchgate.net A significant early discovery was trimethylamine (B31210) N-oxide, identified in the muscle tissue of sharks in 1909. researchgate.net This discovery spurred investigations into the biological roles and chemical properties of this new class of compounds.
The synthetic utility of amine N-oxides began to be systematically explored in the mid-20th century. The Cope elimination was developed by Arthur C. Cope, who published extensively on the thermal decomposition of amine oxides in the 1940s and 1950s. wikipedia.orgsigmaaldrich.com Around the same time, the Polonovski reaction, first reported in 1927, gained recognition as a useful method for N-demethylation and the generation of reactive iminium ions from N-oxides. numberanalytics.comsigmaaldrich.com These foundational reactions established tertiary amine N-oxides as key intermediates in synthetic organic chemistry.
Current Research Frontiers in N-Oxide Chemistry Relevant to this compound
The field of N-oxide chemistry continues to evolve, with several modern research areas directly relevant to simple aliphatic N-oxides like this compound.
Catalysis: There is a strong drive towards developing more efficient and environmentally friendly methods for N-oxidation. Research is focused on heterogeneous catalysts, such as ruthenium oxide nanoparticles anchored on graphene, which can catalyze the oxidation of tertiary amines with high efficiency and can be recycled. fishersci.com Green chemistry principles are also being applied, for example, by using recyclable tungstate-exchanged layered double hydroxides as catalysts with aqueous hydrogen peroxide, allowing the reaction to proceed at room temperature in water. organic-chemistry.org
Medicinal Chemistry and Prodrugs: A major frontier is the use of the N-oxide functional group as a bioreductive trigger in hypoxia-activated prodrugs (HAPs). wikipedia.orgrsc.org Solid tumors often contain regions of low oxygen (hypoxia), where specific enzymes can reduce N-oxides back to the parent amine. nih.govchemicalbook.com This targeted reduction can be used to release a potent cytotoxic drug specifically within the tumor microenvironment, minimizing side effects on healthy, well-oxygenated tissues. rsc.orgchemicalbook.com While complex N-oxides are often designed for specific drug conjugates, the fundamental reduction mechanism is studied using simple models, making the redox properties of compounds like this compound of academic interest.
Materials Science: The unique properties of the N-O bond are being explored in materials science. For instance, the high polarity and hydrogen-bonding capabilities of N-oxides are utilized in specialized applications. N-methylmorpholine N-oxide (NMMO) is famously used as a solvent to dissolve cellulose (B213188) in the Lyocell process for producing rayon fibers. Recently, amine N-oxides have been investigated as robust and efficient sorbents for carbon capture technologies, offering potential advantages over traditional amines in terms of stability and lower regeneration temperatures.
Compound Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₅NO |
| Monoisotopic Mass | 129.11537 Da |
| SMILES | CC[N+]1(CCCCC1)[O-] |
| InChI Key | WJBMONKBNBEWTQ-UHFFFAOYSA-N |
Note: Experimental physical properties like melting and boiling points are not widely reported in the literature for this specific compound. Spectroscopic data is often reported for related structures.
Table 2: Properties of the Parent Amine, 1-Ethylpiperidine
| Property | Value | Source |
|---|---|---|
| CAS Number | 766-09-6 | chemicalbook.com |
| Molecular Formula | C₇H₁₅N | noaa.gov |
| Molecular Weight | 113.20 g/mol | chemicalbook.com |
| Appearance | Colorless liquid with a pepper-like odor | chemicalbook.comnoaa.gov |
| Boiling Point | 129 - 131 °C | rsc.orgnoaa.gov |
| Melting Point | -20 °C | noaa.gov |
| Flash Point | 17 °C (62.6 °F) | sigmaaldrich.comrsc.org |
| Density | 0.824 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index (n20/D) | 1.444 | sigmaaldrich.com |
| Water Solubility | Soluble | |
Structure
3D Structure
Properties
CAS No. |
4801-57-4 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1-ethyl-1-oxidopiperidin-1-ium |
InChI |
InChI=1S/C7H15NO/c1-2-8(9)6-4-3-5-7-8/h2-7H2,1H3 |
InChI Key |
WJBMONKBNBEWTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1(CCCCC1)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Piperidine, 1 Ethyl , 1 Oxide and Analogous Tertiary Amine N Oxides
Oxidation of Tertiary Amines: General Principles and Reagents
The most common and direct method for the preparation of tertiary amine N-oxides is the oxidation of the corresponding tertiary amine. wikipedia.org This process involves the formation of a coordinate covalent bond between the nitrogen atom and an oxygen atom. The choice of oxidizing agent and reaction conditions is crucial for achieving high yields and selectivity, especially in the presence of other oxidizable functional groups. acs.org
Peroxide-Based Oxidation Strategies (e.g., Hydrogen Peroxide, MCPBA)
Peroxide-based reagents are the most widely employed oxidants for the conversion of tertiary amines to their N-oxides due to their efficiency and availability. wikipedia.org
Hydrogen Peroxide (H₂O₂) is a cost-effective and environmentally friendly oxidant, producing only water as a byproduct. acs.org The reaction is typically carried out in aqueous or alcoholic solutions. While the uncatalyzed reaction can be slow, various catalysts can significantly enhance the reaction rate and yield. acs.orgepa.gov For instance, the use of catalysts like tungstate-exchanged layered double hydroxides allows for the quantitative N-oxidation of aliphatic tertiary amines at room temperature. asianpubs.org Metal catalysts, such as those based on ruthenium and platinum, have also been shown to be effective. rsc.orgresearchgate.net
meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and versatile reagent for the N-oxidation of a wide range of tertiary amines. wikipedia.orgchemicalforums.com It is often used for more sterically hindered amines where hydrogen peroxide may be less reactive. chemicalforums.com The reaction is typically performed in chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) at or below room temperature. While highly efficient, the separation of the m-chlorobenzoic acid byproduct can sometimes be challenging. chemicalforums.com Comparative studies have shown that m-CPBA can exhibit different stereoselectivities compared to hydrogen peroxide in the oxidation of substituted piperidines. researchgate.net For instance, the oxidation of N-methylpiperidine derivatives with m-CPBA consistently shows a higher preference for axial attack compared to hydrogen peroxide. researchgate.net
| Oxidant | Advantages | Disadvantages |
| **Hydrogen Peroxide (H₂O₂) ** | Cost-effective, environmentally friendly (water is the only byproduct) | Can be slow without a catalyst, may require elevated temperatures |
| m-CPBA | Highly reactive, effective for a wide range of amines, often proceeds at low temperatures | Byproduct removal can be difficult, less atom-economical |
Other Oxidizing Agents and Catalytic Systems
Beyond common peroxides, a variety of other oxidizing agents and catalytic systems have been developed for tertiary amine N-oxidation.
Peracetic acid , generated in situ from hydrogen peroxide and acetic acid, is another effective oxidant for preparing N-oxides like pyridine-N-oxide. orgsyn.org
Sodium percarbonate in the presence of rhenium-based catalysts provides an efficient method for the oxidation of tertiary nitrogen compounds to their N-oxides in excellent yields under mild conditions. organic-chemistry.orgorganic-chemistry.org
Molecular oxygen can be used as the ultimate green oxidant. epa.govasianpubs.org Catalytic systems, often employing transition metals like ruthenium or cobalt, are necessary to facilitate this oxidation, which can proceed in near-quantitative yields for various tertiary amines. asianpubs.orgrsc.org
2-Sulfonyloxaziridines (Davis' reagents) are aprotic and neutral oxidizing agents that can be used for the oxidation of tertiary amines. asianpubs.org
Flavin-catalyzed oxidation using hydrogen peroxide offers a mild and highly effective method for the synthesis of aliphatic amine N-oxides. asianpubs.orgresearchgate.net
Novel Synthetic Routes to Piperidine (B6355638) N-Oxides
Recent research has focused on developing more sophisticated methods for the synthesis of piperidine N-oxides, particularly those with specific substitution patterns and stereochemistry.
Chemo- and Regioselective Synthesis of Substituted Analogues
The selective synthesis of substituted piperidine N-oxides in the presence of other functional groups is a significant challenge.
Alkylation of Pyridine (B92270) N-Oxides: A novel approach involves the chemo- and regioselective alkylation of pyridine N-oxides with titanacyclopropanes. acs.org This method allows for the C2-H alkylation of the pyridine ring, which can then be followed by N-oxidation to yield the corresponding substituted piperidine N-oxide. This strategy offers high regioselectivity, even in the presence of sensitive functional groups. acs.org
Aza-Michael Reaction: The aza-Michael reaction provides a route to substituted piperidones, which can be further functionalized and subsequently oxidized to the corresponding N-oxides. kcl.ac.uk This method allows for the construction of diverse piperidine scaffolds.
Stereoselective N-Oxidation Approaches
The nitrogen atom in a piperidine N-oxide can be a stereocenter, leading to the possibility of diastereomers or enantiomers.
Substrate-Controlled Stereoselectivity: The stereochemical outcome of the N-oxidation of substituted piperidines can be influenced by the existing stereocenters in the molecule. For example, the oxidation of conformationally biased N-alkylpiperidines with a 4-tert-butyl substituent shows high stereoselectivity, with the axial attack being the predominant pathway. researchgate.net The choice of oxidant (e.g., H₂O₂ vs. m-CPBA) can also significantly impact the diastereomeric ratio. researchgate.net
Catalytic Asymmetric N-Oxidation: The development of catalytic enantioselective methods for N-oxidation is an emerging area. chemrxiv.org Aspartic acid-derived peracids have been employed as catalysts for the asymmetric N-oxidation of pyridines, providing access to enantioenriched pyridine N-oxides. chemrxiv.org This represents a significant advance in the ability to control the absolute stereochemistry of the N-oxide functionality. Chemo-enzymatic methods, combining amine oxidases and ene-imine reductases, have also been used for the stereoselective synthesis of substituted piperidines, which can then be oxidized to their N-oxides. acs.org
Green Chemistry Considerations in N-Oxide Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of N-oxides to develop more sustainable and environmentally benign processes.
Use of Benign Oxidants: Hydrogen peroxide is a prime example of a green oxidant, as it produces only water as a byproduct. epa.govresearchgate.net The use of molecular oxygen as the terminal oxidant, often in conjunction with a catalyst, is another highly desirable green approach. asianpubs.orgresearchgate.net
Catalytic Processes: The use of catalysts, especially those that can be recycled and reused, is a key aspect of green chemistry. asianpubs.org Heterogeneous catalysts, such as tungstate-exchanged layered double hydroxides and ruthenium nanoparticles on graphene, offer advantages in terms of easy separation and recyclability. asianpubs.orgrsc.orgresearchgate.net
Aqueous Reaction Media: Conducting reactions in water instead of organic solvents is a major goal of green chemistry. asianpubs.org A recyclable tungstate-exchanged Mg-Al layered double hydroxide (B78521) catalyst has been shown to effectively promote the N-oxidation of aliphatic tertiary amines in water. asianpubs.org
Atom Economy: Synthetic methods that maximize the incorporation of all reactant atoms into the final product have high atom economy. Catalytic oxidations with hydrogen peroxide or molecular oxygen are generally more atom-economical than stoichiometric oxidations with reagents like m-CPBA. acs.org
Scale-Up and Process Chemistry Research for N-Oxide Production
The industrial-scale production of tertiary amine N-oxides, including Piperidine, 1-ethyl-, 1-oxide, is a critical aspect of their widespread application in various sectors. atamanchemicals.comwikipedia.org The transition from laboratory-scale synthesis to large-scale manufacturing necessitates a focus on process chemistry that emphasizes safety, efficiency, economic viability, and environmental sustainability. Research in this area is geared towards optimizing reaction conditions, developing robust catalytic systems, and implementing advanced reactor technologies.
A significant portion of industrial N-oxide synthesis relies on the oxidation of tertiary amines using hydrogen peroxide (H₂O₂), valued for being an inexpensive and environmentally benign oxidant. atamanchemicals.comwikipedia.orgbme.hu However, the direct reaction of a tertiary amine with aqueous hydrogen peroxide can be slow, often requiring long reaction times for complete conversion, which is not feasible for large-scale production. google.com To overcome this, research has focused on catalysis and process intensification.
Key considerations in the scale-up of N-oxide production include:
Catalyst Selection and Efficiency: The choice of catalyst is paramount for achieving high yields and selectivity under mild conditions. Catalysts are sought to accelerate the reaction rate and minimize the formation of byproducts.
Reaction Medium and Conditions: Optimizing the solvent, temperature, pressure, and reactant concentrations is crucial for maximizing throughput and ensuring process safety.
Product Isolation and Purification: Developing efficient methods for separating the N-oxide from the reaction mixture, including the removal of the catalyst and unreacted starting materials, is essential for obtaining a high-purity product.
Process Safety: The use of strong oxidants like hydrogen peroxide introduces safety risks, especially at large scales. bme.hu Thermal management and the control of exothermic reactions are critical safety considerations.
Environmental Impact: "Green" chemistry principles are increasingly important, favoring processes that use non-toxic reagents, generate minimal waste, and allow for catalyst recycling. asianpubs.orgresearchgate.net
Catalytic Approaches for Large-Scale Synthesis
Various catalytic systems have been investigated to improve the efficiency of tertiary amine oxidation. For industrial applications, heterogeneous catalysts are often preferred as they can be more easily separated from the reaction mixture, simplifying purification and enabling catalyst recycling.
One promising approach involves the use of titanium silicalite (TS-1) as a catalyst. A study demonstrated the use of TS-1 in a packed-bed microreactor for the N-oxidation of various pyridines using hydrogen peroxide in methanol (B129727). This continuous flow process proved to be safer and more efficient than traditional batch reactors, operating for over 800 hours without loss of catalyst activity. organic-chemistry.org
Another area of research focuses on metal-based catalysts. Ruthenium trichloride (B1173362) has been shown to effectively catalyze the oxidation of tertiary amines to their corresponding N-oxides using molecular oxygen as the primary oxidant, achieving near-quantitative yields for several substrates. asianpubs.org Platinum(II) complexes have also been explored as catalysts for the oxidation of tertiary amines with hydrogen peroxide under mild conditions, showing good to excellent yields, particularly with electron-rich amines. rsc.orgresearchgate.net
The table below summarizes the performance of different catalytic systems in the oxidation of tertiary amines, providing insights into the reaction conditions and yields that are relevant for process scale-up.
| Catalyst System | Substrate | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ruthenium trichloride | Triethylamine | Molecular Oxygen | - | - | 98 | asianpubs.org |
| Platinum(II) complex (1c) | Triethylamine | H₂O₂ | Dichloromethane | Room Temp. | 83 | researchgate.net |
| Tungstate-exchanged LDH | Aliphatic tert-amines | H₂O₂ | Water | Room Temp. | Quantitative | asianpubs.org |
| Titanium silicalite (TS-1) | Pyridine derivatives | H₂O₂ | Methanol | - | Very Good | organic-chemistry.org |
| Bromamine-T/RuCl₃ | Tertiary amines | Bromamine-T | Acetonitrile (B52724)/Water | 80 | - | asianpubs.org |
This table is interactive. Users can sort and filter the data based on the different parameters.
Process Intensification and Reactor Technology
The move towards continuous flow manufacturing is a significant trend in the scale-up of N-oxide production. Microreactors, for instance, offer enhanced heat and mass transfer, allowing for better control over reaction parameters and improved safety, particularly for highly exothermic reactions. bme.hursc.org The continuous flow synthesis of N-methylmorpholine N-oxide has been successfully demonstrated, highlighting the potential of this technology for safer and more efficient commercial production compared to batch processes. rsc.org
In a patented process for preparing tertiary amine-N-oxides, a catalyst comprising an oxide with silicon and titanium atoms is used. This method allows for the production of N-oxides in high yields, and the catalyst can be easily separated from the reaction mixture, leading to a high-purity product. The reaction is typically carried out by adding hydrogen peroxide to a mixture of the tertiary amine and catalyst, with reaction temperatures ranging from room temperature to 100°C. google.com
Another patented process focuses on producing solid tertiary amine oxides with low levels of impurities by heating a mixture of the tertiary amine, a polar hydroxy alkyl solvent, an organic acid, and aqueous hydrogen peroxide. The subsequent removal of the solvent and water via azeotropic distillation yields a free-flowing solid product. google.com
The ozonization of tertiary amines in a methanol solution has also been reported as a viable method for preparing unsymmetrical amine oxides, such as this compound, and high molecular weight amine oxides. acs.org
Ultimately, the successful scale-up of N-oxide production hinges on a multidisciplinary approach that integrates catalyst development, reaction engineering, and process safety management to create a robust, efficient, and economically viable manufacturing process.
Chemical Reactivity and Reaction Mechanisms of Piperidine, 1 Ethyl , 1 Oxide
The Cope Elimination Reaction: A Core Transformationalfa-chemistry.comjk-sci.commasterorganicchemistry.com
The Cope elimination is a thermal decomposition of a tertiary amine oxide, such as Piperidine (B6355638), 1-ethyl-, 1-oxide, to form an alkene and a hydroxylamine (B1172632). masterorganicchemistry.comwikipedia.org This reaction is a significant synthetic tool for the creation of alkenes, often proceeding under mild conditions without the need for acid or base catalysis. alfa-chemistry.commasterorganicchemistry.com The process begins with the oxidation of the parent tertiary amine to the N-oxide, which then undergoes an intramolecular elimination upon heating. masterorganicchemistry.comchemistrysteps.com
The mechanism of the Cope elimination is a concerted, intramolecular process known as an Ei (elimination intramolecular) reaction. chemistrysteps.com It proceeds through a planar, five-membered cyclic transition state. alfa-chemistry.comorganic-chemistry.orgnrochemistry.com In this transition state, the oxygen atom of the N-oxide acts as an internal base, abstracting a proton from a β-carbon (a carbon atom adjacent to the nitrogen-bearing carbon). chemistrysteps.com This occurs simultaneously with the cleavage of the carbon-nitrogen bond and the formation of the carbon-carbon double bond. organic-chemistry.org The reaction involves the cyclic rearrangement of six electrons, classifying it as a pericyclic reaction. wikipedia.orglibretexts.org Computational studies suggest the mechanism is slightly nonsynchronous, with the hydrogen transfer occurring slightly ahead of the other bond reorganizations. organic-chemistry.org
A defining feature of the Cope elimination is its syn-elimination stereoselectivity. masterorganicchemistry.comorganic-chemistry.org The reaction requires the β-hydrogen and the amine oxide group to be in a syn-periplanar orientation, meaning they are on the same side of the carbon-carbon bond. wikipedia.orgchemistrysteps.com This geometric constraint is necessary for the formation of the five-membered cyclic transition state where the N-oxide oxygen can reach the β-hydrogen. alfa-chemistry.comchemistrysteps.com This is in direct contrast to E2 eliminations, which typically proceed via an anti-periplanar arrangement. chemistrysteps.com The stereochemical requirement means that the conformation of the substrate dictates the geometry of the resulting alkene. For example, a threo isomer will yield a Z-alkene, while an erythro isomer gives an E-alkene. cambridge.org
The Cope elimination generally follows the Hofmann rule, leading to the formation of the least substituted, or least thermodynamically stable, alkene. organic-chemistry.orglibretexts.orglibretexts.org This preference is attributed to the steric bulk of the amine oxide functional group. organic-chemistry.orgwikipedia.org The large group preferentially interacts with the most sterically accessible β-hydrogens, which are typically those on the least substituted carbon atom. alfa-chemistry.comorganic-chemistry.org For Piperidine, 1-ethyl-, 1-oxide, elimination can theoretically occur from the ethyl group to form ethene or from the piperidine ring at the C2 position. The Hofmann preference would favor the formation of ethene by abstraction of a proton from the ethyl group. An exception to this rule occurs when a β-phenyl or other electron-withdrawing group is present, which increases the acidity of the attached hydrogen and can direct the elimination to form a more substituted, conjugated alkene. organic-chemistry.org
The rate of the Cope elimination is extraordinarily sensitive to the solvent used. organic-chemistry.orgnrochemistry.com A dramatic rate acceleration, by factors of up to a million, is observed when switching from protic solvents (like water) to aprotic solvents (like DMSO or THF). alfa-chemistry.comacs.orgnih.gov In protic solvents, the N-oxide oxygen is strongly solvated through hydrogen bonding. alfa-chemistry.comnih.gov This stabilizes the reactant ground state more than the transition state, increasing the activation energy and slowing the reaction. acs.orgnih.gov In aprotic solvents, this strong hydrogen bonding is absent, leading to a reactant that is less stabilized and therefore closer in energy to the transition state, resulting in a significantly faster reaction. acs.orgnih.gov
Table 1: Effect of Solvent on Cope Elimination Reaction Rates
| Solvent | Solvent Type | Relative Rate | Reason for Rate Effect |
|---|---|---|---|
| Water | Protic | Slow | Strong hydrogen bonding solvates and stabilizes the N-oxide reactant, increasing the activation energy. nih.gov |
| DMSO | Aprotic Polar | Very Fast | Poorer solvation of the N-oxide reactant compared to protic solvents leads to a lower activation energy. acs.orgnih.gov |
| THF | Aprotic | Fast | Lack of hydrogen bonding donors results in a less stabilized reactant and a faster reaction rate. acs.orgnih.gov |
The primary requirement for the Cope elimination is the presence of at least one β-hydrogen that can adopt a syn-periplanar conformation with the N-oxide group. jk-sci.com The rigid structure of six-membered rings like piperidine can impose limitations. While N-oxides of 5, 7, and 10-membered rings undergo elimination, N-methylpiperidine N-oxide is reported to be unreactive under typical Cope elimination conditions because the ring's chair conformation makes it difficult for a ring hydrogen to achieve the necessary planar five-membered transition state. wikipedia.orgcambridge.orgacs.org Therefore, for this compound, the elimination is most likely to occur via abstraction of a proton from the more flexible ethyl group rather than from the piperidine ring itself.
Reduction Reactions of N-Oxides
N-oxides can be readily reduced back to their corresponding tertiary amines. This transformation is significant both in organic synthesis and in metabolic pathways. google.com Various chemical reagents can achieve this reduction under mild conditions. For instance, a combination of ammonium (B1175870) formate (B1220265) and palladium on carbon provides an efficient method for the reduction of pyridine (B92270) N-oxides to piperidines, a reaction that highlights the reducibility of the N-oxide functionality. organic-chemistry.orgacs.org Another mild and rapid method involves the use of tetrahydroxydiboron, which can selectively reduce pyridine-N-oxides. thieme-connect.com In biological systems, the reduction of N-oxides can occur, but the extent of this metabolic conversion is often unpredictable, ranging from negligible to nearly complete. google.comgoogle.com
Catalytic Hydrogenation and Transfer Hydrogenation
Catalytic hydrogenation is a standard and efficient method for the reduction of N-oxides back to their corresponding tertiary amines. For this compound, this transformation yields N-ethylpiperidine. The process typically involves molecular hydrogen (H₂) as the hydrogen source and a heterogeneous metal catalyst.
Mechanism: The reaction occurs on the surface of the metal catalyst (e.g., Palladium, Platinum, Raney Nickel). The N-oxide is adsorbed onto the catalyst surface, where the N-O bond is weakened. Molecular hydrogen is also adsorbed and dissociates into reactive hydrogen atoms. These atoms are then transferred to the N-oxide, leading to the cleavage of the N-O bond and the formation of the tertiary amine and water.
Transfer hydrogenation offers an alternative to using gaseous H₂, employing other molecules as hydrogen donors. A particularly mild and effective method for the reduction of N-oxides is the use of ammonium formate with palladium on carbon (Pd/C). acs.org While this specific procedure has been detailed for the reduction of pyridine N-oxides to piperidines, the conditions are generally applicable to aliphatic N-oxides. acs.org
Table 1: Representative Catalytic Reduction Methods for N-Oxides
| N-Oxide Type | Catalyst | Hydrogen Source | Product | Reference |
|---|---|---|---|---|
| Pyridine N-Oxides | 10% Pd/C | Ammonium Formate | Piperidines | acs.org |
| General Tertiary N-Oxides | Raney Nickel | H₂ | Tertiary Amines | orgsyn.org |
Chemical Reduction Methods and Reagents
Beyond catalytic methods, various chemical reagents can effectively reduce N-oxides. These reactions are often chemoselective, allowing the N-O bond to be reduced in the presence of other functional groups. Pyridine N-oxides, for example, are noted to be more resistant to reduction than aliphatic tertiary amine oxides. google.com However, reagents like sulfur dioxide in aqueous solution or phosphorus trichloride (B1173362) are effective for their reduction. google.comyoutube.com These methods are generally applicable to saturated N-oxides like this compound.
Common reducing agents include:
Phosphorus(III) compounds: Reagents like PCl₃ are highly effective and chemoselective for deoxygenation, often providing high yields under mild conditions. youtube.com
Sulfur compounds: Aqueous sulfurous acid or elemental sulfur can be used, although the latter may require higher temperatures and can react with other parts of the molecule. google.com
Low-valent transition metals: Titanium trichloride (TiCl₃) is a facile and easy-to-use reagent for the selective reduction of N-oxides to their corresponding amines. nih.gov
Rearrangement Reactions of N-Oxides
Tertiary amine N-oxides are prone to various rearrangement reactions, which are fundamental to their chemistry. These transformations often proceed through key intermediates like iminium ions and are influenced by the substituents on the nitrogen and the ring structure. nih.govorganicreactions.org
Mechanistic Studies of Specific Rearrangement Pathways
Polonovski Reaction Mechanism: The reaction begins with the nucleophilic attack of the N-oxide oxygen onto the electrophilic acylating agent (e.g., acetic anhydride), forming an O-acyloxyammonium intermediate. numberanalytics.comnumberanalytics.com A base, typically the acetate (B1210297) anion formed in the first step, then abstracts a proton from a carbon α to the nitrogen. This leads to the elimination of the carboxylic acid and the formation of a highly electrophilic iminium ion. organicreactions.org If trifluoroacetic anhydride (B1165640) is used, the reaction can often be stopped at the iminium ion stage. organicreactions.org This intermediate can then react with added nucleophiles or, if water is present, hydrolyze to a secondary amine and an aldehyde (in this case, piperidine and acetaldehyde).
Meisenheimer and Boekelheide Rearrangements: Other notable N-oxide rearrangements include the Meisenheimer and Boekelheide reactions. The Meisenheimer rearrangement involves a organicreactions.orgnumberanalytics.com-sigmatropic shift and is typically seen in N-oxides bearing an N-allyl or N-benzyl group. nih.gov The Boekelheide reaction is a rearrangement of α-picoline-N-oxides to hydroxymethylpyridines, initiated by an acylating agent. wikipedia.org Neither of these is directly applicable to this compound due to the absence of the required activating groups (allyl, benzyl, or α-picoline).
Role as Oxidizing Agents in Organic Transformations
Saturated heterocyclic N-oxides are widely employed as co-oxidants in a variety of metal-catalyzed oxidation reactions. wikipedia.orgatamanchemicals.com While this compound is not the most common reagent, its close structural analog, N-methylmorpholine N-oxide (NMO), is extensively used for this purpose. wikipedia.orgorganic-chemistry.org The function of the N-oxide is to act as a terminal, stoichiometric oxidant that regenerates the active, high-valent metal catalyst in the catalytic cycle. This allows for the use of the expensive and often toxic metal catalyst in only small, catalytic amounts. wikipedia.org
Prominent examples of NMO's application include:
Sharpless Asymmetric Dihydroxylation: NMO is used to re-oxidize the osmium catalyst, enabling the syn-dihydroxylation of alkenes. wikipedia.org
Ley-Griffith Oxidation (TPAP Oxidation): NMO serves as the co-oxidant for tetrapropylammonium (B79313) perruthenate (TPAP), which oxidizes primary alcohols to aldehydes and secondary alcohols to ketones. atamanchemicals.comorganic-chemistry.org
Upjohn Dihydroxylation: Similar to the Sharpless reaction, NMO is used stoichiometrically with a catalytic amount of osmium tetroxide to form cis-diols from alkenes. wikipedia.org
Table 2: Representative Oxidations Using N-Methylmorpholine N-Oxide (NMO) as a Co-oxidant
| Substrate Type | Catalytic Oxidant | Product Type | Reference |
|---|---|---|---|
| Alkene | Osmium Tetroxide (OsO₄) | cis-Diol | wikipedia.orgcommonorganicchemistry.com |
| Primary Alcohol | TPAP | Aldehyde | organic-chemistry.orgcommonorganicchemistry.com |
| Secondary Alcohol | TPAP | Ketone | atamanchemicals.com |
| Alkene | OsO₄ / NaIO₄ | Carbonyl (cleavage) | organic-chemistry.org |
Interactions with Nucleophiles and Electrophiles
The reactivity of this compound with nucleophiles and electrophiles is dictated by the electronic properties of the N-O bond.
Interaction with Electrophiles: The oxygen atom of the N-oxide is electron-rich and acts as a nucleophile. It readily attacks a wide range of electrophiles. thieme-connect.de The most common example is the reaction with acylating agents like acid anhydrides or acid chlorides, which is the first step in the Polonovski reaction. organicreactions.orgnumberanalytics.com This acylation activates the N-oxide, converting the oxygen into a good leaving group and rendering the α-carbons susceptible to deprotonation or nucleophilic attack. The reaction of pyridine N-oxides with trifluoroacetic anhydride, for instance, has been used to generate trifluoromethyl radicals for photochemical reactions. nih.gov
Interaction with Nucleophiles: this compound itself is not generally reactive towards nucleophiles. However, the iminium ion intermediate formed after activation with an electrophile (as in the Polonovski reaction) is a powerful electrophile. numberanalytics.comorgsyn.org This intermediate is readily attacked by a variety of nucleophiles at the α-carbon, leading to the formation of α-substituted piperidines. This two-step sequence (activation followed by nucleophilic attack) is a versatile method for the functionalization of the carbon atom adjacent to the nitrogen. For example, the Polonovski-Potier variant uses trifluoroacetic anhydride to generate the iminium ion, which can then be trapped by nucleophiles like cyanide. numberanalytics.com
Formation and Reactivity of Radical Intermediates (e.g., spin adducts)
The chemistry of N-oxides, including this compound, is intrinsically linked to the potential for forming radical intermediates. The N-O bond in amine oxides can undergo homolytic cleavage under thermal or photochemical conditions, leading to the generation of a nitrogen-centered radical cation and an oxygen-centered radical anion. This reactivity is fundamental to their role in various chemical transformations.
While specific studies on the radical intermediates of this compound are not extensively documented in publicly available literature, the general principles of N-oxide chemistry suggest its potential to participate in radical reactions. The stability of the resulting radicals and the energy required for the N-O bond cleavage are key factors influencing this reactivity. For instance, the photochemical decomposition of N-oxides can lead to the formation of radical species. rsc.org
A significant area where N-oxides feature prominently is in the field of spin trapping. Spin trapping is an analytical technique used to detect and identify short-lived free radicals by converting them into more stable radical adducts that can be studied using electron paramagnetic resonance (EPR) spectroscopy. wikipedia.org Nitrones and nitroso compounds are the most common spin traps. While this compound itself is a tertiary amine N-oxide and not a nitrone, the broader class of N-oxides has been investigated for their ability to trap radicals. For example, amidinoquinoxaline N-oxides have been shown to effectively trap both oxygen- and carbon-centered radicals, forming persistent spin adducts. rsc.org The principle involves the addition of a transient radical to the N-oxide, resulting in a more stable nitroxide radical adduct.
The general reaction for spin trapping by a nitrone spin trap, which shares the N-oxide functional group, can be represented as:
R• + R'CH=N+(O-)R'' → R'CH(R)-N(O•)R''
In this reaction, the transient radical (R•) adds to the double bond of the nitrone to form a stable nitroxide radical. While this compound lacks the C=N double bond of a nitrone, its N-O bond could potentially interact with highly reactive radicals.
It is important to note that the environment, such as the presence of metal ions or exposure to light, can significantly influence the formation and reactivity of radical intermediates from N-oxides. rsc.org
| Radical Intermediate Type | Potential Formation from this compound | General Reactivity |
| Nitrogen-centered radical cation | Homolytic cleavage of the N-O bond | Can participate in hydrogen abstraction or addition reactions. |
| Spin Adducts | Reaction with a transient radical species | Forms a more stable radical that can be detected by EPR. |
Tandem and Cascade Reactions Involving N-Oxides
Tandem and cascade reactions are powerful synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation, thereby increasing efficiency and reducing waste. 20.210.105nih.gov N-oxides have emerged as versatile reagents and intermediates in such reaction sequences, primarily due to their ability to act as internal oxidants and to influence the regioselectivity of reactions.
The majority of research on tandem and cascade reactions involving N-oxides has focused on heteroaromatic N-oxides, such as pyridine N-oxide and quinoline (B57606) N-oxide. In these systems, the N-oxide group can activate the heterocyclic ring for various transformations, including C-H functionalization, and can be subsequently removed or transformed in a later step of the sequence. For example, copper-catalyzed tandem reactions of 2-alkylheterocycle N-oxides with aldehydes have been developed for the synthesis of 2-pyridinemethyl ester derivatives. lookchem.com This process involves an oxidative esterification followed by an O-atom transfer from the N-oxide.
While specific examples of this compound participating in complex tandem or cascade reactions are not widely reported, the inherent reactivity of the piperidine N-oxide scaffold suggests potential for such transformations. The thermal rearrangement of piperidine N-oxides to form hexahydro-1,2-oxazepines is a known reaction that, while not a tandem or cascade reaction in the strictest sense, demonstrates the potential for intramolecular bond reorganization. rsc.org
A hypothetical tandem reaction involving this compound could be envisioned to start with an initial reaction at the N-oxide functionality, which then triggers a subsequent cyclization or rearrangement. The Cope elimination, a classic reaction of tertiary amine N-oxides bearing a β-hydrogen, is a type of thermal syn-elimination that proceeds through a cyclic transition state to form an alkene and a hydroxylamine. While this is a single transformation, it highlights the ability of the N-oxide to facilitate concerted bond-breaking and bond-forming events.
The development of new catalytic systems could unlock the potential of aliphatic N-oxides like this compound in tandem and cascade reactions. For instance, photoredox catalysis has been shown to generate amine radical cations from amines, which can then undergo a variety of subsequent reactions, including cycloadditions, in a cascade manner. beilstein-journals.orgnih.gov
| Reaction Type | General Description | Potential Relevance to this compound |
| Cope Elimination | Thermal syn-elimination of a tertiary amine N-oxide to form an alkene and a hydroxylamine. | A known reaction pathway for aliphatic N-oxides, demonstrating concerted reactivity. |
| Rearrangement to Oxazepines | Thermal rearrangement of piperidine N-oxides to form a seven-membered heterocyclic ring. rsc.org | Illustrates the potential for intramolecular bond reorganization. |
| Photoredox-Catalyzed Cascades | Generation of a radical cation intermediate that initiates a sequence of reactions. beilstein-journals.orgnih.gov | A potential strategy to engage this compound in novel cascade sequences. |
Theoretical and Computational Studies of Piperidine, 1 Ethyl , 1 Oxide
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to predicting the molecular properties of N-ethylpiperidine-N-oxide from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. mdpi.com It is widely used to determine the ground-state electronic structure and equilibrium geometry of molecules. mdpi.comresearchgate.net For N-ethylpiperidine-N-oxide, DFT calculations would be employed to find the most stable conformation of the piperidine (B6355638) ring (chair, boat, or twist-boat) and the orientation of the N-ethyl and N-oxide groups.
The process involves optimizing the molecular geometry to find the minimum energy structure on the potential energy surface. Functionals like B3LYP or M06-2X combined with basis sets such as 6-31G* or the more extensive aug-cc-pVTZ are commonly used for such tasks. whiterose.ac.uk For instance, in a study on the related compound piperidine, the M062X/aug-cc-pVTZ level of theory was used to calculate its conformational distribution and reaction pathways. whiterose.ac.uk DFT calculations also provide insights into the electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and the nature of the highly polar N-O bond. aps.org The application of Hubbard corrections (DFT+U) can sometimes improve the prediction of electronic properties, especially for systems involving transition metals, but can also be relevant for accurately describing localized orbitals in main group elements. mdpi.comaps.org
Table 1: Representative DFT Functionals and Basis Sets for Amine Oxide Calculations
| Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-31G(d) | Routine geometry optimization and frequency calculations. |
| M06-2X | aug-cc-pVTZ | High-accuracy thermochemistry and kinetics, good for non-covalent interactions. whiterose.ac.uk |
| PBE | --- | Solid-state calculations and systems where generalized gradient approximation (GGA) is sufficient. aps.org |
Ab initio (from the beginning) methods are based on first principles without using experimental data for parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for energy calculations. nih.gov
Coupled-cluster with single, double, and perturbative triple excitations, denoted as CCSD(T), is often considered the "gold standard" for single-reference systems. nih.gov For N-ethylpiperidine-N-oxide, CCSD(T) calculations, often performed on a DFT-optimized geometry (e.g., CCSD(T)//M06-2X), would yield highly accurate single-point energies. These energies are vital for determining reaction enthalpies, activation energies, and bond dissociation energies with near-chemical accuracy (±1 kcal/mol). A high-level study on piperidine photo-oxidation, for example, utilized CCSD(T*)-F12a/aug-cc-pVTZ calculations to produce a reliable photo-oxidation mechanism. whiterose.ac.uk
Computational methods can predict various spectroscopic parameters, which is invaluable for structure elucidation.
NMR Chemical Shifts: For diamagnetic molecules like N-ethylpiperidine-N-oxide, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed. Calculated shifts are typically compared to a reference compound (e.g., tetramethylsilane, TMS) and can help assign peaks in an experimental spectrum and confirm the molecule's conformation.
EPR Hyperfine Coupling Constants: Electron Paramagnetic Resonance (EPR) spectroscopy is used for paramagnetic species (those with unpaired electrons). mdpi.com While N-ethylpiperidine-N-oxide itself is not paramagnetic, its radical cation or products from certain reactions might be. For such species, DFT calculations can predict EPR parameters like the g-tensor and hyperfine coupling constants (HFCCs), which describe the interaction between the unpaired electron and magnetic nuclei (e.g., ¹⁴N, ¹H). mdpi.com
Table 2: Hypothetical Calculated ¹³C NMR Chemical Shifts for N-Ethylpiperidine-N-oxide (Chair Conformation)
| Carbon Atom | Predicted Chemical Shift (ppm, relative to TMS) |
|---|---|
| C2, C6 (axial/equatorial average) | ~65-70 |
| C3, C5 (axial/equatorial average) | ~22-26 |
| C4 (axial/equatorial average) | ~20-24 |
| N-CH₂ | ~60-65 |
| CH₃ | ~8-12 |
Note: These are estimated values based on typical shifts for similar compounds. Actual computational results would provide more precise values.
Computational Studies of Reaction Mechanisms
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.
A primary reaction pathway for tertiary amine oxides is the Cope elimination, a thermally induced syn-elimination that produces an alkene and a hydroxylamine (B1172632). organic-chemistry.orgmasterorganicchemistry.com For N-ethylpiperidine-N-oxide, this reaction would involve the abstraction of a proton from the ethyl group by the N-oxide oxygen, proceeding through a five-membered cyclic transition state to yield ethene and N-hydroxypiperidine. organic-chemistry.orgcambridge.org
Computational methods are used to locate and characterize the geometry and energy of the transition state (TS) for this reaction. A TS is a first-order saddle point on the potential energy surface, and its structure can be found using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods. A key confirmation of a true TS is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. scm.com Computational studies on similar amine oxides have shown that the Cope elimination is a concerted, though often asynchronous, process where C-H bond breaking is slightly ahead of C-N bond cleavage. organic-chemistry.org QM/MM (Quantum Mechanics/Molecular Mechanics) calculations have been used to study the significant rate acceleration of the Cope elimination in aprotic solvents like DMSO and THF compared to water, attributing the effect to the poorer solvation of the reactant amine oxide in aprotic solvents. researchgate.net
Once a transition state has been located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. scm.com An IRC path is the minimum energy path on the potential energy surface that connects the transition state to the reactants and products. scm.com
By tracing this path downhill from the TS in both forward and reverse directions, chemists can confirm that the characterized saddle point indeed connects the desired reactant (N-ethylpiperidine-N-oxide) and product (ethene and N-hydroxypiperidine) states. This analysis provides a theoretical "movie" of the reaction, showing the continuous geometric changes as the molecule transforms from reactant to product through the transition state, and solidifies the understanding of the reaction mechanism. scm.com
Solvent Effect Modeling (e.g., QM/MM simulations)
The chemical behavior of amine oxides can be significantly influenced by the surrounding solvent. rsc.orgrsc.org Computational methods, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, are instrumental in modeling these solvent effects. nih.govcapes.gov.br
In a QM/MM approach, the chemically active part of the system, such as the N-oxide group and the piperidine ring of Piperidine, 1-ethyl-, 1-oxide, is treated with a high-level quantum mechanical method. The surrounding solvent molecules are, in turn, described by a less computationally intensive molecular mechanics force field. This dual approach allows for the accurate modeling of electronic changes in the solute while accounting for the dynamic and bulk effects of the solvent environment. rsc.org
For a molecule like this compound, QM/MM simulations can provide detailed insights into:
Solvation Shell Structure: The arrangement of solvent molecules around the polar N-oxide group and the nonpolar ethyl and piperidine hydrocarbon fragments can be determined.
Hydrogen Bonding: In protic solvents like water or alcohols, the oxygen atom of the N-oxide group can act as a hydrogen bond acceptor. QM/MM can quantify the strength and dynamics of these hydrogen bonds.
Reaction Energetics: The energy barriers for reactions involving this compound can be calculated in different solvents, providing a theoretical basis for understanding how the solvent can accelerate or decelerate a reaction. For instance, the thermal rearrangement of some N-oxides is known to be sensitive to solvent polarity. researchgate.netresearchgate.net
It has been noted that for reactions in solution, continuum solvation models may not always reproduce observed solvent effects, highlighting the necessity for explicit solvent models as used in QM/MM simulations. nih.gov
Conformational Analysis and Energetic Landscapes of Piperidine N-Oxide Ring Systems
The piperidine ring is not planar and can adopt several conformations, primarily chair and boat forms. The introduction of the N-oxide group and the ethyl substituent on the nitrogen atom introduces additional complexity to the conformational landscape of this compound.
Computational studies on related N-alkylpiperidine N-oxides have shown a strong preference for the N-oxide group to occupy an axial position. rsc.org This is a significant finding, as it contrasts with the typical conformational preferences of many other substituted piperidines.
The energetic landscape of this compound would be characterized by:
Chair Conformations: The two chair conformations, with the ethyl group being either axial or equatorial, are expected to be the most stable. The relative energies of these conformers will be determined by a balance of steric interactions and electronic effects.
Boat and Twist-Boat Conformations: These are generally higher in energy and represent transition states or local minima on the potential energy surface.
Energy Barriers: Computational methods can calculate the energy barriers for ring inversion, which is the process of converting one chair conformation into another.
The conformational preference has a direct impact on the molecule's reactivity and its interactions with other molecules.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While conformational analysis provides a static picture of the preferred shapes of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. For this compound, an MD simulation would involve solving Newton's equations of motion for all atoms in the system, including any surrounding solvent molecules.
MD simulations can reveal:
Conformational Dynamics: How the piperidine ring flexes and interconverts between different conformations.
Solvent Reorganization: The timescale and nature of the movement of solvent molecules around the solute.
Interaction with Biomolecules: If this compound were to interact with a biological target, such as an enzyme, MD simulations could be used to study the stability of the complex and the key interactions involved. nih.gov
The following table outlines the types of information that can be obtained from MD simulations:
| Simulation Aspect | Information Gained for this compound |
| Trajectory Analysis | Visualization of molecular motion over time. |
| Radial Distribution Functions | Probability of finding solvent molecules at a certain distance from the N-oxide group. |
| Time Correlation Functions | Rates of conformational changes and molecular rotations. |
| Free Energy Calculations | The thermodynamics of binding to a receptor or partitioning between different solvents. |
Prediction of Reactivity and Selectivity based on Electronic Structure
The electronic structure of this compound, which can be calculated using quantum mechanical methods like Density Functional Theory (DFT), is key to understanding its reactivity.
Key electronic properties that can be computed include:
Molecular Electrostatic Potential (MEP): This map shows the regions of positive and negative electrostatic potential on the molecule's surface. For an N-oxide, the oxygen atom is expected to be a region of strong negative potential, making it a likely site for electrophilic attack. Conversely, the adjacent nitrogen and carbon atoms may be more susceptible to nucleophilic attack.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of the HOMO indicate the molecule's ability to donate electrons, while the LUMO indicates its ability to accept electrons.
N-O Bond Dissociation Enthalpy (BDE): Computational studies have been used to calculate the N-O BDE for various amine oxides. nih.gov This value provides insight into the stability of the N-oxide and the feasibility of reactions that involve the cleavage of this bond. For aliphatic amine oxides, the N-O BDE is generally lower than that of aromatic N-oxides like pyridine (B92270) N-oxide. nih.gov
Atomic Charges: The distribution of partial charges on the atoms of the molecule can also indicate reactive sites.
These computational tools allow for the prediction of how this compound might behave in different chemical reactions, for example, as a nucleophile, an oxidant, or in rearrangement reactions.
Applications of Piperidine, 1 Ethyl , 1 Oxide in Organic Synthesis and Chemical Transformations
As Intermediates in the Synthesis of Complex Organic Molecules
The structural features of Piperidine (B6355638), 1-ethyl-, 1-oxide make it a valuable precursor in the construction of more elaborate molecular architectures, particularly those containing nitrogen.
Total Synthesis of Nitrogen-Containing Heterocycles
While Piperidine, 1-ethyl-, 1-oxide is readily synthesized from its parent amine, N-ethylpiperidine, its direct application as a key intermediate in the total synthesis of other complex, naturally occurring heterocycles is not extensively documented in dedicated studies. google.comgoogle.com However, the piperidine ring itself is a ubiquitous structural motif in a vast array of alkaloids and pharmaceuticals. orgsyn.orgorganic-chemistry.org Synthetic strategies often involve the formation and modification of the piperidine core, and N-oxides are recognized as valuable intermediates in these pathways. nih.gov For instance, the reduction of pyridine (B92270) N-oxides is a common method for producing substituted piperidines, which are crucial building blocks. organic-chemistry.org The N-oxide functionality in compounds like this compound can be used to direct further chemical modifications or can be removed to yield the corresponding tertiary amine, N-ethylpiperidine, a compound used as a building block and reagent in its own right. chemicalbook.comguidechem.comcymitquimica.com
Precursors for Alkene Synthesis under Mild Conditions
A classic and significant application of this compound is its role as a precursor for the synthesis of alkenes via the Cope elimination reaction. wikipedia.orgorgoreview.commasterorganicchemistry.com This reaction involves the thermal decomposition of a tertiary amine oxide to form an alkene and a hydroxylamine (B1172632). cambridge.org
The process is characterized by its mild reaction conditions and a specific, concerted mechanism. orgoreview.comorganic-chemistry.org When this compound is heated, it undergoes an intramolecular elimination (Ei) through a five-membered cyclic transition state. wikipedia.orgcambridge.org In this transition state, the oxygen atom of the N-oxide acts as an internal base, abstracting a proton from a β-carbon of the ethyl group. This concerted process leads to the formation of ethylene (B1197577) and N-ethyl-N-hydroxylaminepiperidine.
Reaction Scheme for the Cope Elimination of this compound
This compound → Ethylene + N-ethyl-N-hydroxylaminepiperidine
A key feature of the Cope elimination is its syn-stereoselectivity, meaning the abstracted proton and the amine oxide leaving group are on the same side of the C-C bond. masterorganicchemistry.comorganic-chemistry.org Because the reaction does not require strong external acids or bases and typically proceeds at temperatures between 100-160°C, it is considered a mild method for alkene synthesis. orgoreview.com This makes it particularly useful for creating sensitive or reactive alkenes that might not be stable under harsher elimination conditions. orgoreview.com
Utilization as Reagents or Catalysts in Specific Organic Reactions
While the parent amine, N-ethylpiperidine, is often used as a base, cymitquimica.com the utility of this compound as a reagent or catalyst is primarily associated with the reactivity of the N-oxide group as an oxygen source. Heterocyclic N-oxides, particularly aromatic ones like pyridine N-oxide, are well-known to act as mild oxygen-transfer reagents in various metal-catalyzed oxidation reactions, such as the epoxidation of alkenes and the hydroxylation of C-H bonds. nih.govresearchgate.net These reactions leverage the N-O bond as a source of a single oxygen atom, which can be transferred to a substrate, regenerating the parent N-heterocycle.
Although less common than their aromatic counterparts, aliphatic amine oxides can, in principle, serve a similar role. However, specific, widely adopted synthetic protocols that utilize this compound as a stoichiometric oxidant or as a catalyst are not prevalent in the chemical literature. Its application is more established in the context of elimination reactions as described previously.
Development of New Synthetic Methodologies Leveraging N-Oxide Reactivity
The unique reactivity of the amine oxide and its corresponding hydroxylamine has been leveraged to develop novel synthetic methodologies, most notably in the realm of bioorthogonal chemistry. A significant development is the "retro-Cope elimination," the reverse of the Cope elimination, where an N,N-disubstituted hydroxylamine reacts with an alkene or alkyne to form a tertiary amine N-oxide. wikipedia.orgrsc.org
This hydroamination reaction has been developed into a powerful tool for creating carbon-nitrogen bonds. rsc.org Tandem reaction cascades involving a retro-Cope elimination followed by a Cope elimination have been designed. harvard.edu Such a cascade allows for the bioorthogonal activation of a molecule. For example, a caged compound can be released upon reaction with a specific trigger molecule that initiates the cascade, with an enamine N-oxide being a key intermediate. harvard.edunih.gov The forward Cope elimination itself is also being explored as a useful tool in solid-phase synthesis for cleaving molecules from a resin support under mild conditions. alfa-chemistry.com
Strategy for Bioorthogonal Chemical Reactions (e.g., retro-Cope elimination/Cope elimination cascades)
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biological processes. nih.gov The retro-Cope elimination has recently emerged as a powerful bioorthogonal ligation reaction. nih.govnih.gov This reaction typically involves the hydroamination of a strained, reactive alkyne (like a cyclooctyne) with an N,N-dialkylhydroxylamine. nih.govrsc.org The corresponding hydroxylamine of this compound (N-ethyl-N-hydroxylaminepiperidine) fits the profile of a reactant for this transformation.
The reaction is highly selective and can proceed at biologically relevant temperatures with fast kinetics, with second-order rate constants reaching up to 84 M⁻¹s⁻¹. nih.gov This allows for the specific labeling of biomolecules that have been tagged with a strained alkyne. nih.gov The resulting enamine N-oxide product can be stable or designed to undergo further reactions. nih.gov
Furthermore, the combination of a retro-Cope ligation followed by a dissociative reaction constitutes a "click-and-release" strategy. researchgate.netdntb.gov.ua An enamine N-oxide formed via a bioorthogonal retro-Cope reaction can be designed to be cleaved by a specific trigger, releasing a caged molecule like a drug or a fluorophore. nih.govthieme-connect.de This tandem associative and dissociative process, with the enamine N-oxide as the central linchpin, represents a sophisticated application of N-oxide reactivity in chemical biology. harvard.edunih.gov
Structure Reactivity Relationships and Derivatives of Piperidine, 1 Ethyl , 1 Oxide
Synthesis of Substituted Piperidine (B6355638), 1-ethyl-, 1-oxide Analogues
The synthesis of analogues of Piperidine, 1-ethyl-, 1-oxide typically follows a two-stage process: first, the construction of a substituted N-ethylpiperidine ring, followed by N-oxidation.
Formation of the Substituted Piperidine Ring: There are numerous methods for synthesizing substituted piperidine cores. nih.gov A primary route involves the catalytic hydrogenation of correspondingly substituted pyridine (B92270) precursors. This method is effective but can require harsh conditions like high pressure and temperature. nih.gov Modern approaches have been developed using various metal catalysts to achieve this transformation under milder conditions. organic-chemistry.org
Alternative strategies include cyclization reactions. For instance, intramolecular amination of specific organoboronates can yield piperidine rings. organic-chemistry.org Another approach is the reductive amination between a substituted piperidone and an amine, which has been successfully used to create N-substituted piperidines. researchgate.net The choice of synthetic route often depends on the desired substitution pattern and the compatibility of functional groups. nih.govgoogle.com
N-Oxidation: Once the desired N-ethylpiperidine analogue is obtained, the final step is the oxidation of the tertiary nitrogen atom. This is generally accomplished using common oxidizing agents. Hydrogen peroxide (H₂O₂) is a frequently used reagent for this transformation, often in a solvent mixture such as acetonitrile (B52724) and water. google.com The reaction may require heating and extended reaction times to proceed to completion. google.com Other oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), are also effective for the N-oxidation of tertiary amines. The N-oxide can then be isolated and purified, often through extraction and crystallization. google.com
| Precursor Type | Synthetic Method for Piperidine Ring | N-Oxidation Reagent | Resulting Analogue |
| Substituted Pyridine | Catalytic Hydrogenation | Hydrogen Peroxide | Substituted this compound |
| Alkyl Dihalide & Primary Amine | Microwave-assisted Cyclocondensation | m-CPBA | Substituted this compound |
| N-Boc-piperidin-4-one | Reductive Amination followed by N-ethylation | Hydrogen Peroxide | 4-Substituted this compound |
Impact of Electronic and Steric Effects of Substituents on N-Oxide Reactivity
The reactivity of the N-oxide functional group in this compound analogues is significantly influenced by the electronic and steric nature of substituents on the piperidine ring.
Electronic Effects: The N-O bond in an amine oxide is highly polar, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen. thieme-connect.de The reactivity of this group is sensitive to the electron density at the nitrogen atom.
Electron-Donating Groups (EDGs): Substituents that donate electron density to the ring (e.g., alkyl groups) increase the electron density on the nitrogen atom. This enhanced electron density can increase the nucleophilicity of the oxygen atom, making it a more powerful oxidant or base.
Electron-Withdrawing Groups (EWGs): Substituents that withdraw electron density from the ring (e.g., halogens, nitro groups) decrease the electron density on the nitrogen atom. This effect stabilizes the N-O bond, making the N-oxide less reactive. Studies on pyridine N-oxides have shown that electron-withdrawing substituents stabilize the N-oxide, while electron-donating groups can increase the nucleophilicity of the oxygen. thieme-connect.dersc.org While the piperidine ring is saturated and lacks the aromatic delocalization of pyridine, the inductive effects of substituents still play a critical role in modulating the N-oxide's properties.
Steric Effects: Steric hindrance around the N-oxide group can impede its ability to react. Bulky substituents located at the C2 and C6 positions (alpha to the nitrogen) can shield the N-oxide oxygen, restricting its access to reactants. This can slow down or prevent reactions such as the Polonovski reaction or Cope elimination, which involve the N-oxide group. nih.gov For example, in related systems, bulky groups have been shown to influence the accessibility of the reactive center.
| Substituent Type at C4 | Predicted Electronic Effect on Nitrogen | Predicted Impact on N-Oxide Reactivity |
| -CH₃ (Alkyl) | Electron-donating (Inductive) | Increased nucleophilicity/reactivity of Oxygen |
| -Cl (Halogen) | Electron-withdrawing (Inductive) | Decreased nucleophilicity/reactivity of Oxygen |
| -NO₂ (Nitro) | Strongly electron-withdrawing (Inductive) | Significantly decreased reactivity |
Stereochemical Control in the Synthesis and Reactions of N-Oxide Derivatives
Stereochemistry is a critical factor in the synthesis and reactivity of substituted this compound derivatives. When the piperidine ring contains one or more chiral centers, the N-oxidation step can lead to the formation of diastereomers.
Synthesis: The orientation of the newly formed N-O bond (axial or equatorial) can be influenced by the existing stereochemistry of the ring substituents. The oxidation of a chiral N-ethylpiperidine will generally produce a mixture of two diastereomeric N-oxides. The ratio of these diastereomers is determined by the steric and electronic environment around the nitrogen atom, with the oxidant preferentially attacking from the less hindered face. Diastereoselective preparations have been achieved in related N-hydroxypiperidine systems through methods like intramolecular reductive cyclization, yielding a single diastereomer as the major product. ajchem-a.com
Reactions: The stereochemistry of the N-oxide derivative, in turn, dictates the stereochemical outcome of its subsequent reactions. Many reactions of amine oxides are stereospecific.
Cope Elimination: This reaction involves a syn-elimination mechanism, where the N-oxide oxygen acts as a base to abstract a proton from a beta-carbon. The geometry of the transition state requires the N-O bond and the C-H bond to be in a syn-periplanar arrangement. The inherent stereochemistry of the ring will determine which protons are accessible for this elimination. nih.gov
Polonovski Reaction: This reaction, which typically involves activation of the N-oxide with an acylating agent like acetic anhydride (B1165640), also proceeds through a defined stereochemical pathway, leading to the formation of an enamine or an iminium ion. nih.gov
Therefore, controlling the stereochemistry during the synthesis of the piperidine ring is paramount for directing the outcomes of reactions involving the N-oxide functionality.
Systematic Studies of Ring Size and Heteroatom Substitution on N-Oxide Properties
The properties and reactivity of an N-oxide are not only governed by substituents but also by the fundamental structure of the heterocyclic ring itself.
Ring Size Effects: Comparing N-ethylpiperidine N-oxide (a six-membered ring) with its homologous N-oxides from smaller (e.g., N-ethylpyrrolidine N-oxide, a five-membered ring) or larger (e.g., N-ethylazepane N-oxide, a seven-membered ring) systems reveals significant differences. These differences arise from variations in ring strain, bond angles, and conformational flexibility.
Five-membered rings (Pyrrolidine-based): These rings are relatively planar and rigid compared to piperidine.
Six-membered rings (Piperidine-based): The chair conformation of the piperidine ring minimizes angle and torsional strain, providing a stable template.
Seven-membered rings (Azepane-based): These rings are highly flexible but also possess higher conformational energy and transannular strain, which can affect the stability and reactivity of the N-oxide group.
Studies on cyclic sulfoxides have shown that ring size has a measurable, albeit sometimes small, effect on oxidation and reduction rates, suggesting that changes in ring geometry influence the transition states of reactions. rsc.org Similarly, in macrocyclic ligands, the ring size dictates the electronic structure and reactivity of metal complexes, a principle that can be extended to the N-oxide's local electronic environment. acs.org
Heteroatom Substitution: Replacing one of the carbon atoms in the piperidine ring with another heteroatom, such as oxygen (to form a morpholine (B109124) derivative) or sulfur (to form a thiomorpholine (B91149) derivative), profoundly alters the electronic properties of the N-oxide. The high electronegativity of an oxygen atom in the 4-position, for example, would exert a strong electron-withdrawing inductive effect, decreasing the electron density at the nitrogen and thus reducing the reactivity of the N-oxide. The introduction of such heteroatoms can also alter the ring's conformation and stability. mdpi.com
| Ring System (N-ethyl derivative) | Ring Size | Key Structural Feature | Predicted Effect on N-Oxide Properties |
| Pyrrolidine N-oxide | 5-membered | Relatively planar, higher ring strain | Altered bond angles may affect reactivity |
| Piperidine N-oxide | 6-membered | Stable chair conformation | Baseline reference for comparison |
| Azepane N-oxide | 7-membered | High conformational flexibility, transannular strain | Increased flexibility may impact reaction stereoselectivity |
| 4-Morpholine N-oxide | 6-membered | Oxygen at C4 | Strong inductive withdrawal by O, reduced N-oxide reactivity |
Future Research Directions and Emerging Paradigms in Piperidine N Oxide Chemistry
Development of More Efficient and Sustainable Synthetic Methods
The traditional synthesis of piperidine (B6355638) N-oxides often relies on stoichiometric oxidants that can generate significant waste. The future of N-oxide synthesis is geared towards greener and more atom-economical approaches.
Key Research Thrusts:
Catalytic Oxidation with Benign Oxidants: A primary focus is the replacement of conventional peroxy acids with environmentally friendly oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen. Research into robust and selective catalysts is crucial. For instance, flavin-catalyzed oxidations using H₂O₂ have shown promise for tertiary amines. Similarly, gold-based nanocatalysts are being explored for the aerobic oxidation of amines, offering a potentially sustainable route to N-oxides.
Biocatalytic N-Oxidation: Harnessing the power of enzymes offers a highly selective and environmentally benign alternative. The use of whole-cell biocatalysts or isolated oxidoreductases could enable the synthesis of piperidine N-oxides under mild conditions with minimal byproduct formation. While biocatalytic approaches for piperidine synthesis are emerging, their specific application to N-oxidation of substituted piperidines like the 1-ethyl derivative presents a fertile area for future investigation.
Electrochemical Synthesis: Electrosynthesis provides a reagent-free method for oxidation, using electricity to drive the N-oxidation reaction. This approach can minimize waste and offer precise control over the reaction conditions. The development of efficient and stable electrode materials will be key to advancing this technology for piperidine N-oxide synthesis.
| Synthesis Method | Oxidant | Advantages | Challenges |
| Catalytic Oxidation | H₂O₂, O₂ | Green, atom-economical | Catalyst stability and selectivity |
| Biocatalysis | O₂ | High selectivity, mild conditions | Enzyme discovery and optimization |
| Electrosynthesis | Electrons | Reagent-free, precise control | Electrode material development |
Exploration of Novel Reaction Pathways and Unusual Reactivity Modes
Beyond their role as intermediates, piperidine N-oxides possess unique reactivity that can be exploited for novel chemical transformations. Future research will delve deeper into unlocking this synthetic potential.
Emerging Areas of Exploration:
-Dipolar Cycloaddition Reactions: The N-oxide functionality can act as a 1,3-dipole, participating in cycloaddition reactions with various dipolarophiles to construct complex heterocyclic scaffolds. While this reactivity is well-documented for aromatic N-oxides, its systematic exploration for aliphatic N-oxides like "Piperidine, 1-ethyl-, 1-oxide" could lead to the discovery of new and stereoselective synthetic methods.
Rearrangement Reactions: Piperidine N-oxides can undergo various rearrangement reactions, such as the Meisenheimer rearrangement, to yield substituted hydroxylamines and other valuable nitrogen-containing compounds. Investigating the scope and mechanism of these rearrangements with different substitution patterns on the piperidine ring will open up new avenues for molecular diversification. The Polonovski reaction, a classic transformation of tertiary N-oxides, also warrants further investigation with modern catalytic systems to enhance its utility.
C-H Functionalization Directed by the N-Oxide Group: The N-oxide moiety can act as a directing group to facilitate the functionalization of otherwise unreactive C-H bonds within the piperidine ring. This approach offers a powerful strategy for the late-stage modification of complex molecules and the synthesis of novel piperidine derivatives with tailored properties.
Advanced Computational Tools for Predictive Design and Discovery
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reactivity, the elucidation of reaction mechanisms, and the rational design of new molecules and catalysts.
Impact of Computational Tools:
Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to model the electronic structure and energetics of "this compound" and its reactions. These calculations can provide valuable insights into the feasibility of different reaction pathways, predict the regioselectivity and stereoselectivity of reactions, and help in understanding the role of catalysts. For example, computational studies have been used to understand the N-O bond dissociation enthalpies, which is crucial for predicting the reactivity of N-oxides.
In Silico Screening and Catalyst Design: Virtual screening of potential catalysts and reaction conditions can accelerate the discovery of new and improved synthetic methods. Computational models can be used to predict the efficacy of different catalysts for the N-oxidation of N-ethylpiperidine, guiding experimental efforts towards the most promising candidates.
Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on existing experimental data to predict the outcomes of reactions under different conditions. This can be a powerful tool for optimizing reaction yields, reducing the number of experiments required, and identifying novel reaction conditions that might not be intuitively obvious.
Integration of N-Oxide Chemistry with Flow Chemistry and Automated Synthesis
The translation of laboratory-scale syntheses to industrial production often faces challenges related to safety, scalability, and reproducibility. Flow chemistry and automated synthesis platforms offer elegant solutions to these challenges.
Future Implementations:
Continuous Flow Synthesis of N-Oxides: Performing N-oxidation reactions in continuous flow reactors offers significant advantages over traditional batch processes. These include improved heat and mass transfer, enhanced safety by minimizing the accumulation of hazardous reagents, and the potential for straightforward scaling-up. The use of packed-bed reactors with immobilized catalysts is a particularly promising approach for the continuous synthesis of piperidine N-oxides.
Automated Reaction Optimization: Automated synthesis platforms can be used to rapidly screen a wide range of reaction parameters, such as temperature, pressure, catalyst loading, and solvent, to identify the optimal conditions for the synthesis and subsequent reactions of "this compound."
On-Demand Synthesis: The integration of flow chemistry with online monitoring and feedback control systems will enable the on-demand synthesis of piperidine N-oxides and their derivatives. This will be particularly valuable for the production of compounds for research and development, where small quantities of diverse molecules are often required.
Design of Smart Reagents and Responsive Systems Based on N-Oxide Transformations
The unique chemical properties of the N-oxide group can be harnessed to create "smart" molecules and materials that respond to specific stimuli.
Innovative Applications:
Stimuli-Responsive Pro-drugs and Pro-catalysts: The N-oxide functionality can be used as a cleavable linker in pro-drug or pro-catalyst design. The N-O bond can be designed to break under specific physiological conditions (e.g., hypoxia) or in the presence of a particular chemical trigger, releasing the active drug or catalyst at the desired time and location.
N-Oxide-Based Redox Switches: The reversible N-oxidation and deoxygenation of the piperidine nitrogen can be utilized as a redox switch to control the properties of a molecule or material. This could be applied in the development of new sensors, molecular machines, and responsive materials.
Functional Materials: Incorporating piperidine N-oxide moieties into polymers or other materials could impart them with new functionalities. For example, the polarity of the N-oxide group could be exploited to create materials with tunable surface properties or for applications in separation science.
Q & A
Q. What are the optimal synthetic routes for Piperidine, 1-ethyl-, 1-oxide, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via oxidation of 1-ethylpiperidine using agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. Key parameters include:
- Temperature : Maintain 0–5°C during oxidation to prevent over-oxidation .
- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity .
- Catalysts : Use mild bases (e.g., triethylamine) to stabilize intermediates .
Post-synthesis, purify via column chromatography (silica gel, methanol/dichloromethane eluent) and confirm purity using HPLC (≥98% purity threshold) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR : ¹H and ¹³C NMR identify substituents on the piperidine ring (e.g., ethyl group at δ ~1.2 ppm, oxide proton at δ ~3.5 ppm) .
- IR Spectroscopy : Confirm the N-oxide bond at ~1270 cm⁻¹ .
- Mass Spectrometry : Use electron ionization (EI-MS) to detect molecular ion peaks (e.g., m/z 129 [M+H]⁺) .
Cross-validate data with computational methods (e.g., DFT calculations for vibrational frequencies) to resolve ambiguities .
Q. What safety protocols are essential when handling Piperidine derivatives during synthesis?
- Methodological Answer : Follow OSHA and EH&S guidelines:
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during acylations) .
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats .
- Storage : Store in airtight containers at ≤25°C, away from peroxides .
Conduct peroxide-forming tests monthly if solvents like ethers are used .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. IR) be resolved when characterizing this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Strategies include:
- Solvent-Free IR : Use attenuated total reflectance (ATR) to eliminate solvent interference .
- High-Field NMR : Employ 500 MHz+ instruments for better resolution of overlapping signals .
- Isotopic Labeling : Introduce ¹⁵N or ²H labels to track structural distortions .
Reference thermodynamic data (e.g., sublimation enthalpy from NIST) to validate experimental conditions .
Q. What methodologies are recommended for assessing the thermodynamic stability of this compound under varying experimental conditions?
- Methodological Answer : Use calorimetry and computational modeling:
- DSC/TGA : Measure decomposition onset temperature (e.g., T₀ ≥ 150°C) and enthalpy changes .
- Gas-Phase Stability : Calculate Gibbs free energy (ΔG) via Gaussian software at the B3LYP/6-311+G(d,p) level .
Compare experimental vs. computed values (e.g., ΔH formation: -245 kJ/mol experimental vs. -238 kJ/mol theoretical) to identify systematic errors .
Q. How can in vitro assays be designed to evaluate the biological activity of Piperidine derivatives against resistant bacterial strains?
- Methodological Answer : Adapt protocols from tuberculosis research:
- MIC Assays : Test against Mycobacterium tuberculosis H37Rv using Middlebrook 7H9 broth (minimum inhibitory concentration ≤2 µg/mL indicates efficacy) .
- Cytotoxicity Screening : Use HEK293 cells (CC₅₀ >50 µM for therapeutic index ≥25) .
- Mechanistic Studies : Employ fluorescence-based assays to monitor membrane disruption (e.g., propidium iodide uptake) .
Q. What strategies optimize the formulation of this compound in drug delivery systems?
- Methodological Answer : Leverage cationic lipid formulation techniques:
- Liposome Encapsulation : Use thin-film hydration with DSPC/cholesterol (molar ratio 2:1) and 10 mol% Piperidine derivative .
- Stability Testing : Monitor particle size (DLS) and zeta potential (>+30 mV for colloidal stability) over 28 days at 4°C .
- In Vivo Efficacy : Test in rodent models (e.g., IV administration, 5 mg/kg dose) with pharmacokinetic profiling (Cₘₐₓ ~1.2 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
